Regioisomeric Differentiation: 8-Oxa vs. 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one in Sigma-1 Receptor Pharmacophore Alignment
In the oxa-diazaspiro[3.5]nonanone series, the position of the oxygen atom (8-oxa vs. 7-oxa) alters the spatial orientation of the lactam carbonyl and the ether oxygen, which are critical hydrogen-bond acceptors for σ₁ receptor engagement. The 8-oxa regioisomer (the target compound) presents the carbonyl at the 6-position and the ether oxygen at the 8-position, creating a distinct acceptor vector relative to the 7-oxa isomer [1]. While explicit Ki values for the isolated scaffolds are not publicly disclosed, the patent SAR teaches that variations in the oxa-diazaspiro core lead to 'good to excellent' affinity differences for σ₁, with the specific substitution pattern being a key determinant of binding potency [1].
| Evidence Dimension | σ₁ Receptor Pharmacophore Alignment (Hydrogen-Bond Acceptor Vectors) |
|---|---|
| Target Compound Data | 8-oxa orientation (carbonyl at C6, ether oxygen at C8); scaffold utilized in σ₁-active compounds per US2019/0002475 [1] |
| Comparator Or Baseline | 7-oxa-2,5-diazaspiro[3.5]nonan-6-one (carbonyl at C6, ether oxygen at C7; CAS 1934938-98-3) |
| Quantified Difference | Qualitative difference in σ₁ pharmacophore complementarity (no publicly available Ki comparison for the isolated cores) |
| Conditions | Molecular modeling and in vitro σ₁ binding assays as described in oxa-diazaspiro patent series |
Why This Matters
For procurement decisions, selecting the correct regioisomer is essential because the 8-oxa scaffold is the specific core embedded in the patent-protected σ₁ ligand series, whereas the 7-oxa isomer would alter the pharmacophore geometry and likely yield different, unpredictable target engagement.
- [1] Laboratorios del Dr. Esteve S.A. (2019). OXA-DIAZASPIRO COMPOUNDS HAVING ACTIVITY AGAINST PAIN. US Patent Application US2019/0002475 A1. View Source
